molecular formula C7H13BrO B13039810 5-Bromo-5-methylhexan-2-one

5-Bromo-5-methylhexan-2-one

Cat. No.: B13039810
M. Wt: 193.08 g/mol
InChI Key: SEAGRJQPIRPNIS-UHFFFAOYSA-N
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Description

5-Bromo-5-methylhexan-2-one is an organic compound with the molecular formula C7H13BrO It is a brominated ketone, characterized by the presence of a bromine atom and a ketone functional group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-methylhexan-2-one can be achieved through several methods. One common approach involves the bromination of 5-methylhexan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-methylhexan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.

    Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether, under inert atmosphere conditions.

    Oxidation: Performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted hexanones or hexanols.

    Reduction: Production of 5-bromo-5-methylhexan-2-ol.

    Oxidation: Generation of 5-bromo-5-methylhexanoic acid or related compounds.

Scientific Research Applications

5-Bromo-5-methylhexan-2-one finds applications in various scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.

    Medicine: Investigated for its potential as a building block in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-5-methylhexan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ketone group can participate in various redox reactions, influencing the compound’s behavior in different chemical environments. Molecular targets and pathways include interactions with enzymes and proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-5-methylhexan-2-one: Similar structure but with a chlorine atom instead of bromine.

    5-Iodo-5-methylhexan-2-one: Contains an iodine atom, exhibiting different reactivity due to the larger atomic size.

    5-Fluoro-5-methylhexan-2-one: Features a fluorine atom, known for its strong electronegativity and unique chemical properties.

Uniqueness

5-Bromo-5-methylhexan-2-one is unique due to the specific reactivity imparted by the bromine atom. Bromine’s moderate electronegativity and size allow for selective reactions that may not be achievable with other halogens. This compound’s balance of reactivity and stability makes it valuable in synthetic chemistry and various applications.

Properties

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

5-bromo-5-methylhexan-2-one

InChI

InChI=1S/C7H13BrO/c1-6(9)4-5-7(2,3)8/h4-5H2,1-3H3

InChI Key

SEAGRJQPIRPNIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(C)(C)Br

Origin of Product

United States

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